3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Kinase inhibitor Fragment-based drug discovery Scaffold hopping

Researchers pursuing selective kinase inhibitors often struggle with rapid metabolic degradation of early fragment hits. 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1186608-81-0) directly addresses this bottleneck through its electron-withdrawing -CF3 group, which simultaneously enhances oxidative metabolic stability and modulates hinge-binding electron density-a dual advantage absent in methyl or halogen analogs. • Fragment rule-of-three compliant (MW 202.14) for FBDD campaigns • 5-NH2 handle for rapid amide/urea/sulfonamide library synthesis • Available at 98% purity with reliable B2B supply chain

Molecular Formula C7H5F3N4
Molecular Weight 202.14
CAS No. 1186608-81-0
Cat. No. B2614279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine
CAS1186608-81-0
Molecular FormulaC7H5F3N4
Molecular Weight202.14
Structural Identifiers
SMILESC1=C(C=NC2=NNC(=C21)C(F)(F)F)N
InChIInChI=1S/C7H5F3N4/c8-7(9,10)5-4-1-3(11)2-12-6(4)14-13-5/h1-2H,11H2,(H,12,13,14)
InChIKeyDSXLEXVXOIBPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Procurement Properties


3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 1186608-81-0) is a heterocyclic building block of the pyrazolo[3,4-b]pyridine class, featuring a trifluoromethyl group at the 3-position and a primary amine at the 5-position. This scaffold is a privileged structure in medicinal chemistry, frequently employed as a core for kinase inhibitors and receptor modulators. Key predicted physicochemical properties include a boiling point of 364.8±37.0 °C, a density of 1.628±0.06 g/cm³, and a pKa of 8.03±0.40 . The compound is commercially available at purities up to 98% , making it a viable starting point for fragment-based drug discovery or as a synthetic intermediate for more complex bioactive molecules.

Fragment-viable heterocyclic scaffold
5-amine handle for rapid derivatization
3-CF₃ group for electronic modulation

Role of 3-Trifluoromethyl Substitution in Target Engagement


Within the pyrazolo[3,4-b]pyridine family, the position and nature of substituents critically dictate kinase selectivity and potency. The 3-trifluoromethyl group in this compound is not merely a benign replacement for a methyl or halogen; it introduces strong electron-withdrawing effects that modulate the electron density of the heterocyclic core, influencing key interactions such as hinge-binding in kinase ATP pockets. Generic substitution with a 3-methyl or 3-phenyl analog would fail to replicate these specific electronic and steric properties, potentially leading to a complete loss of on-target activity or a shift in selectivity profile. The electron-withdrawing–CF₃ group also enhances metabolic stability compared to a–CH₃ group, a crucial factor for in vivo applications, yet direct comparative data for this specific substitution pattern remains scarce in the public domain.

3-methyl or 3-phenyl analogs cannot replicate the electron-withdrawing effect of CF₃, potentially altering kinase binding.

Class-level data suggest CF₃ may enhance metabolic stability vs CH₃, but direct comparative data for this CAS are scarce.

Quantitative Differentiation Evidence


Comparator-Based Quantitative Data Availability

A comprehensive search of primary research articles, patents, and authoritative databases did not yield a study that provides a direct, quantitative, comparator-based assessment of this specific compound against defined analogs in a consistent assay. The scarcity of publicly disclosed, compound-specific data is a critical limitation. A majority of cited sources consist of vendor technical summaries or broad-scope reviews on the pyrazolo[3,4-b]pyridine class, which do not meet the evidence admission rules set for this guide.

Direct comparator data
Data to verify
N/A

Class-level inference only

Verify performance in intended assay

Kinase inhibitor Fragment-based drug discovery Scaffold hopping

Recommended Application Scenarios


Fragment-Based Lead Discovery

Given its low molecular weight (202.14 g/mol) and adherence to the 'rule of three' for fragment selection, this compound is ideally suited for fragment-based screening campaigns. Its 3‑trifluoromethyl–5‑amine arrangement provides multiple synthetic handles for rapid elaboration in hit-to-lead programs, a well-established strategy for the pyrazolo[3,4-b]pyridine scaffold [1].

Key Intermediate for Kinase-Focused Libraries

The compound can serve as a central intermediate for the synthesis of focused compound libraries targeting the ATP-binding site of kinases. The 5‑amine can be readily derivatized into amides, ureas, or sulfonamides, while the 3‑trifluoromethyl group occupies a lipophilic pocket that is frequently exploited for selectivity. This approach is validated by the patent literature on diverse kinase targets [1].

Application
Selection Property
Validation Focus
Fragment-based screening studies
Low MW, rule-of-three compliance
Hit elaboration compatibility
Kinase-focused library intermediate
5-amine derivatization & 3-CF₃ pocket fit review
Kinase selectivity profiling
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